BenchChemオンラインストアへようこそ!

6-Chloro-2-methylquinazolin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 6-chloro-2-methylquinazolin-4-amine scaffold provides a decisive advantage in kinase inhibitor development. Unlike mono-substituted analogs, its combined 6-Cl and 2-methyl substituents deliver a quantifiably distinct LogP (~2.1–2.5) and pKa (~8.04), optimizing solubility, membrane permeability, and downstream cross-coupling efficiency. The 6-chloro handle enables rapid parallel Suzuki-Miyaura derivatization for focused library synthesis targeting Clk1/4 and Dyrk1A/B. Characterized low CYP2D6 liability (IC50 ~19.9 µM) de-risks ADME-Tox profiling and establishes a reliable baseline for lead optimization. Insist on this specific substitution pattern to avoid compromised yields and confounded SAR data.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B11734700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylquinazolin-4-amine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=N1)N
InChIInChI=1S/C9H8ClN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13)
InChIKeySXNSVNVGMNFBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylquinazolin-4-amine: Chemical Identity and Procurement Context


6-Chloro-2-methylquinazolin-4-amine (CAS 1696600-26-6) is a heterocyclic quinazoline derivative characterized by a chloro substituent at position 6, a methyl group at position 2, and a primary amine at position 4 . The compound has a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol . Quinazoline-based scaffolds are widely recognized in medicinal chemistry as privileged structures for kinase inhibitor development, with the 4-aminoquinazoline core being a key pharmacophore for ATP-competitive kinase inhibition [1]. This compound serves primarily as a synthetic building block or intermediate in the preparation of more complex kinase-targeting agents, rather than as a terminal drug candidate [2].

Why 6-Chloro-2-methylquinazolin-4-amine Cannot Be Substituted with Generic Analogs in Kinase-Focused Research


Substitution of 6-chloro-2-methylquinazolin-4-amine with close structural analogs (e.g., 2-methylquinazolin-4-amine lacking the chloro substituent, or 6-chloroquinazolin-4-amine lacking the 2-methyl group) fundamentally alters critical physicochemical properties that dictate synthetic utility and downstream biological performance. The combined presence of the 6-chloro and 2-methyl substituents modulates both lipophilicity (LogP) and basicity (pKa) relative to mono-substituted comparators . These differences directly impact solubility profiles, membrane permeability in cellular assays, and the efficiency of subsequent chemical derivatization steps—particularly in cross-coupling reactions where the chloro group serves as a synthetic handle [1]. Generic substitution without accounting for these quantifiable property shifts can compromise reaction yields, alter metabolic stability profiles, and confound structure-activity relationship (SAR) interpretations in kinase inhibitor optimization programs.

Quantitative Differentiation of 6-Chloro-2-methylquinazolin-4-amine from Structural Analogs


Modulated Basicity (pKa) Relative to Non-Chlorinated and Non-Methylated Analogs

The predicted pKa of 6-chloro-2-methylquinazolin-4-amine (8.04 ± 0.50) is elevated compared to both 2-methylquinazolin-4-amine (7.63 ± 0.50) and 6-chloroquinazolin-4-amine (7.04 ± 0.50), indicating a higher degree of protonation at physiological pH . This 0.41–1.00 unit shift in basicity arises from the combined electron-donating effect of the 2-methyl group and the electron-withdrawing effect of the 6-chloro substituent, which collectively influence the electronic density at the quinazoline N1 and N3 nitrogen atoms .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Increased Lipophilicity (LogP) Versus 2-Methylquinazolin-4-amine

The predicted octanol-water partition coefficient (LogP) of 6-chloro-2-methylquinazolin-4-amine is approximately 2.1–2.5 (XLogP3), compared to 1.45 for 2-methylquinazolin-4-amine [1]. This ~0.65–1.05 LogP unit increase reflects the contribution of the chloro substituent, which enhances lipophilicity and may improve passive membrane diffusion [2]. 6-Chloroquinazolin-4-amine exhibits an intermediate LogP of 1.63–2.45, underscoring that the 2-methyl group further modulates this property [3].

Drug Design ADME Properties Permeability

CYP Enzyme Inhibition Profile: Differentiated Metabolic Liability

In vitro cytochrome P450 inhibition assays indicate that 6-chloro-2-methylquinazolin-4-amine inhibits CYP2D6 with an IC50 of approximately 19.9 µM and CYP2E1 with an IC50 of approximately 50 µM [1][2]. These values are substantially higher (weaker inhibition) than those observed for more heavily substituted quinazoline derivatives, which often exhibit sub-micromolar CYP inhibition [3]. The relatively low CYP liability suggests a reduced potential for drug-drug interactions when this scaffold is incorporated into lead compounds.

Drug Metabolism ADME-Tox CYP Inhibition

Synthetic Versatility: 6-Chloro Handle Enables Efficient Cross-Coupling Derivatization

The 6-chloro substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling regioselective introduction of aryl, heteroaryl, or amine functionalities at position 6 [1]. This contrasts with 2-methylquinazolin-4-amine (lacking the chloro group), which requires alternative and often less efficient functionalization strategies. The 2-methyl group remains inert under standard coupling conditions, allowing sequential derivatization without protecting group manipulation [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Use Cases for 6-Chloro-2-methylquinazolin-4-amine in Scientific and Industrial Workflows


Kinase Inhibitor Lead Generation and SAR Library Synthesis

The 6-chloro-2-methylquinazolin-4-amine scaffold is optimally deployed as a core building block for generating focused libraries of ATP-competitive kinase inhibitors, particularly those targeting Clk1, Clk4, Dyrk1A, and Dyrk1B [1]. The 6-chloro substituent enables rapid parallel derivatization via Suzuki-Miyaura cross-coupling to introduce diverse aryl groups, while the 4-amino group can be functionalized to modulate hinge-binding interactions [2]. The differentiated physicochemical properties (pKa ~8.04, LogP ~2.1–2.5) and low CYP inhibition liability (CYP2D6 IC50 ~19.9 µM) make this scaffold suitable for lead optimization programs requiring favorable ADME profiles and minimized off-target pharmacology [3].

Chemical Probe Development for Splicing Kinase Target Validation

Given that 6-arylquinazolin-4-amines have been validated as selective inhibitors of Clk and Dyrk family kinases—which regulate alternative pre-mRNA splicing—this compound serves as an ideal starting point for developing chemical probes to interrogate splicing-dependent disease mechanisms [1]. The presence of both the 2-methyl and 6-chloro groups provides a balance of potency and selectivity that is not achievable with mono-substituted analogs [2]. The scaffold's moderate lipophilicity supports cell permeability in neuronal and cancer cell models where Clk/Dyrk inhibition is therapeutically relevant [3].

Preclinical ADME-Tox Profiling of Quinazoline-Based Candidates

The quantitatively characterized CYP inhibition profile (CYP2D6 IC50 = 19.9 µM; CYP2E1 IC50 = 50 µM) and predicted physicochemical parameters (pKa = 8.04, LogP ≈ 2.1–2.5) position 6-chloro-2-methylquinazolin-4-amine as a benchmark scaffold for early-stage ADME-Tox assessment [1][2]. Researchers can use this compound to establish baseline metabolic stability and permeability metrics against which more advanced quinazoline derivatives can be compared, thereby de-risking lead optimization campaigns before committing to costly in vivo studies [3].

Medicinal Chemistry Education and Synthetic Methodology Training

Due to its well-defined reactivity (the 6-chloro group as a cross-coupling handle) and commercial availability at high purity (≥95%), 6-chloro-2-methylquinazolin-4-amine is an excellent substrate for teaching palladium-catalyzed cross-coupling methodologies in academic and industrial training settings [1]. The compound's stability under ambient storage conditions and its straightforward analytical characterization by LC-MS and NMR further enhance its utility as a model substrate for synthetic chemistry coursework and new reaction development [2].

Quote Request

Request a Quote for 6-Chloro-2-methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.